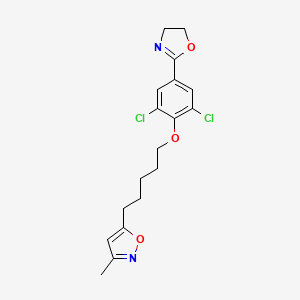
Win 54954
Cat. No. B1203490
Key on ui cas rn:
107355-45-3
M. Wt: 383.3 g/mol
InChI Key: JJDHAOLOHQTGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05002960
Procedure details


To a solution of 1.0 g 3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide in 75 ml methylene dichloride was added 0.92 g 1,8-diazabicyclo[5.4.0]undec-7-ene, and the mixture was heated at reflux for about 16 hrs. The reaction mixture was concentrated in vacuo and the residue partitioned between 150 ml ethyl acetate and 50 ml water. The organic layer was separated, washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was chromatographed on silica gel and eluted with 1:1 ethyl acetate:hexane. The eluted material was isolated, dissolved in ether and crystallized upon seeding to give 0.60 g (66%) of 5-{5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl}-3-methylisoxazole, light yellow solid, m.p. 39°-40° C., identical with the compound of Example 105, as confirmed by thin layer chromatography.
Name
3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide
Quantity
1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([Cl:26])[C:13]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]1[O:24][N:23]=[C:22]([CH3:25])[CH:21]=1)[C:5]([NH:7][CH2:8][CH2:9]Cl)=[O:6].N12CCCN=C1CCCCC2>C(Cl)Cl.CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][CH2:9][CH2:8][N:7]=2)[CH:11]=[C:12]([Cl:26])[C:13]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]1[O:24][N:23]=[C:22]([CH3:25])[CH:21]=1
|
Inputs


Step One
|
Name
|
3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)NCCCl)C=C(C1OCCCCCC1=CC(=NO1)C)Cl
|
|
Name
|
|
|
Quantity
|
0.92 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCCCC2=NCCC1
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 16 hrs
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between 150 ml ethyl acetate and 50 ml water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 1:1 ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The eluted material was isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OCCCCCC2=CC(=NO2)C)C(=CC(=C1)C=1OCCN1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
